

Quantifying Palatinose™ (Isomaltulose) in Food and Beverage Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Palatinose	
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Introduction

PalatinoseTM, also known as isomaltulose, is a disaccharide carbohydrate that occurs naturally in honey and sugar cane juice.[1][2] It is commercially produced from sucrose by enzymatic rearrangement.[2] Composed of glucose and fructose linked by an α -1,6 glycosidic bond, **Palatinose**TM is fully digested and absorbed in the small intestine, providing the same caloric value as sucrose (4 kcal/g).[3][4] However, due to the stronger bond compared to sucrose's α -1,2 linkage, its hydrolysis by the sucrase-isomaltase enzyme complex is significantly slower. [3][5] This results in a lower and slower rise in blood glucose levels, making **Palatinose**TM a low-glycemic carbohydrate (GI = 32).[4][6]

This characteristic has led to its increasing use in various food and beverage products, including sports drinks, energy gels, meal replacement shakes, baked goods, and confectionery.[3][6][7] Accurate quantification of **Palatinose™** in these complex matrices is crucial for quality control, nutritional labeling, and research purposes. This document provides detailed application notes and experimental protocols for the determination of **Palatinose™** in food and beverage samples.

Analytical Methods for Palatinose™ Quantification

Methodological & Application





Several analytical techniques can be employed for the quantification of **Palatinose™**. The most common and well-established methods include High-Performance Liquid Chromatography (HPLC) with various detectors and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to separate and quantify **Palatinose**™ from other sugars that may be present in the sample, such as glucose, fructose, and sucrose.[8][9]

- Refractive Index Detection (RID): A universal detector for sugars, suitable for isocratic separations.[10][11]
- Evaporative Light Scattering Detection (ELSD): Offers better sensitivity than RID and is compatible with gradient elution, which is useful for complex samples containing multiple carbohydrates.[12]
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, capable of separating isomers.[13][14][15]

Enzymatic Assays offer a more specific approach by utilizing enzymes that act on disaccharides. While not as common for direct **Palatinose™** quantification in food matrices, the principle of using sucrase-isomaltase can be adapted.

Application Notes Sample Preparation

Proper sample preparation is critical for accurate quantification and to prevent damage to the analytical instrumentation. The goal is to extract the sugars from the food matrix and remove interfering substances like proteins, fats, and particulates.

- Liquid Samples (Beverages, Juices, Sports Drinks):
 - Dilution: Samples are typically diluted with deionized water or the mobile phase to bring the Palatinose™ concentration within the calibration range of the analytical method.[1]
 - Centrifugation and Filtration: To remove pulp and other suspended solids, centrifugation followed by filtration through a 0.22 μm or 0.45 μm syringe filter is recommended.[10]



- Semi-Solid and Solid Samples (Gels, Bars, Baked Goods, Powders):
 - Homogenization: A representative portion of the sample should be homogenized to ensure uniformity.
 - Extraction: Sugars are typically extracted with hot deionized water or an aqueous organic solvent mixture (e.g., ethanol-water). Sonication can aid in the extraction process.
 - Clarification: For samples high in protein and fat (e.g., dairy products, meal replacement shakes), a clarification step is necessary. This can be achieved by protein precipitation using reagents like Carrez solutions or by solid-phase extraction (SPE).[16] For dairy samples, precipitation with acetonitrile can be effective.[16]
 - Centrifugation and Filtration: After extraction and clarification, the sample should be centrifuged and the supernatant filtered before injection.

Method Validation

Any analytical method used for quantification should be properly validated to ensure reliable results. Key validation parameters include:[17]

- Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.
- Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of Palatinose™.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other sugars or matrix components.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.



Experimental Protocols

Protocol 1: Quantification of Palatinose[™] by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is a general guideline for the quantification of **Palatinose**™ in food and beverage samples using HPLC-RID.

- 1. Instrumentation and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).
- Amino-based or ligand-exchange chromatography column suitable for sugar analysis.
- Data acquisition and processing software.
- Analytical balance, volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 μm).
- Palatinose™ analytical standard.
- Other sugar standards (glucose, fructose, sucrose) as needed for specificity assessment.
- HPLC-grade acetonitrile and deionized water.
- 2. Chromatographic Conditions
- Column: Amino column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: Acetonitrile:Water (75:25, v/v).[10]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.[10]
- Injection Volume: 10-20 μL.



- Detector: Refractive Index Detector (RID), temperature controlled at 35 °C.[10]
- Run Time: Approximately 20 minutes (adjust as needed based on the separation of all sugars).
- 3. Preparation of Standards and Samples
- Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of Palatinose™ standard and dissolve it in 10 mL of deionized water in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/mL.
- Sample Preparation:
 - Liquid Samples: Dilute the sample with the mobile phase to an expected Palatinose™
 concentration within the calibration range. Filter through a 0.45 µm syringe filter.
 - Solid/Semi-solid Samples: Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g) into a beaker. Add a known volume of hot deionized water (e.g., 50 mL) and stir until dissolved/dispersed. Allow to cool, then transfer to a volumetric flask and make up to a final volume. For complex matrices, a clarification step may be needed. Centrifuge an aliquot of the extract and filter the supernatant through a 0.45 μm syringe filter.

4. Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards in order of increasing concentration.
- Inject the prepared samples. It is recommended to inject a standard periodically to check for any drift in retention time or response.
- 5. Data Processing and Calculation
- Identify the Palatinose[™] peak in the sample chromatograms by comparing the retention time with that of the standard.



- Generate a calibration curve by plotting the peak area of the Palatinose™ standard against its concentration.
- Determine the concentration of Palatinose™ in the prepared sample solution from the calibration curve.
- Calculate the concentration of Palatinose™ in the original sample, taking into account the
 initial sample weight/volume and any dilution factors.

Protocol 2: Enzymatic Assay for Disaccharide Quantification (Adapted for Palatinose™)

This protocol outlines a general procedure for an indirect enzymatic assay for **Palatinose**™. It relies on the hydrolysis of **Palatinose**™ into glucose and fructose by sucrase-isomaltase, followed by the quantification of the liberated glucose.

1. Principle The isomaltase subunit of the sucrase-isomaltase enzyme complex specifically hydrolyzes the α -1,6 glycosidic bond of **Palatinose**TM, releasing one molecule of glucose and one molecule of fructose.[5] The released glucose can then be quantified using a glucose oxidase/peroxidase (GOPOD) assay. The amount of glucose produced is directly proportional to the initial amount of **Palatinose**TM. A blank sample without the sucrase-isomaltase enzyme is necessary to account for any free glucose already present in the sample.

2. Materials

- Sucrase-isomaltase enzyme preparation (or a suitable α -glucosidase with activity towards the α -1,6 linkage).
- Glucose oxidase/peroxidase (GOPOD) reagent kit.
- Spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.
- Incubator or water bath (37 °C).
- Palatinose[™] and glucose analytical standards.
- Buffer solution (e.g., sodium maleate buffer, pH 6.0).



• Tris buffer for stopping the enzymatic reaction.

3. Procedure

- Standard Curve Preparation: Prepare a series of glucose standards in the appropriate buffer.
- Sample Preparation: Prepare an aqueous extract of the food or beverage sample as described in the HPLC protocol. The extract should be clear and colorless.
- Enzymatic Hydrolysis:
 - For each sample, prepare two tubes: a "Test" tube and a "Blank" tube.
 - To both tubes, add an aliquot of the sample extract.
 - To the "Test" tube, add the sucrase-isomaltase enzyme solution.
 - To the "Blank" tube, add an equal volume of buffer (without the enzyme).
 - Incubate all tubes at 37 °C for a defined period (e.g., 60 minutes) to allow for complete hydrolysis.[5]
 - Stop the reaction by adding a stop solution (e.g., Tris buffer) or by heat inactivation.

Glucose Quantification:

- Take an aliquot from each "Test" and "Blank" tube.
- Add the GOPOD reagent to each aliquot and to the glucose standards.
- Incubate according to the GOPOD kit instructions (e.g., 20 minutes at 37 °C).
- Measure the absorbance at the specified wavelength (e.g., 510 nm).

4. Calculation

- Construct a glucose standard curve by plotting absorbance versus glucose concentration.
- Determine the glucose concentration in the "Test" and "Blank" tubes from the standard curve.



- Calculate the net glucose concentration produced from Palatinose™ hydrolysis: Net
 Glucose = [Glucose]Test [Glucose]Blank.
- Calculate the concentration of Palatinose™ in the sample extract using the stoichiometry of the reaction (1 mole of Palatinose™ yields 1 mole of glucose) and the molecular weights of glucose and Palatinose™.
- Factor in the initial sample weight and dilution to determine the Palatinose™ content in the original sample.

Data Presentation

The following table summarizes typical $Palatinose^{TM}$ content in various food and beverage products. Please note that these values can vary significantly between different brands and formulations.

Food/Beverage Category	Typical Palatinose™ Content (g/100g or g/100mL)	
Sports Drinks	2 - 10	
Energy Gels	10 - 40	
Meal Replacement Shakes	5 - 20	
Cereal Bars	5 - 25	
Baked Goods	Variable (used as a partial or full sucrose replacement)	
Confectionery	Variable (used as a partial or full sucrose replacement)	
Dairy Products (e.g., flavored milk, yogurt)	2 - 8	

Note: The data presented is an aggregation from various sources and product labels and should be considered as indicative ranges.

Visualizations



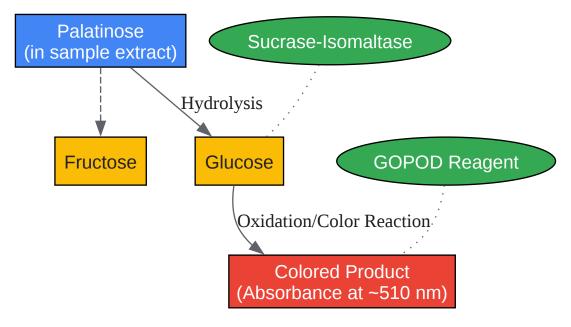
Experimental Workflow for HPLC Quantification of Palatinose™



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Caption: Workflow for **Palatinose**™ quantification by HPLC.

Enzymatic Assay Principle for Palatinose™ Quantification



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Caption: Principle of the indirect enzymatic assay for Palatinose™.

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